molecular formula C23H25NO6 B11249119 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate

Cat. No.: B11249119
M. Wt: 411.4 g/mol
InChI Key: KVYBLMOERCZYJA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a diethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst.

    Methylation: The methyl group can be introduced through an alkylation reaction using methyl iodide and a strong base such as sodium hydride.

    Carbamate Formation: The diethylcarbamate moiety can be introduced by reacting the intermediate compound with diethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where the diethylcarbamate group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base.

Major Products Formed

    Oxidation: Quinones, oxidized chromen-2-one derivatives.

    Reduction: Reduced chromen-2-one derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: A related compound with similar structural features but different functional groups.

    3,4-Dimethoxyphenethylamine: Another related compound with a phenethylamine backbone instead of a chromen-2-one core.

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromen-2-one core structure, combined with the 3,4-dimethoxyphenyl group and diethylcarbamate moiety, makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] N,N-diethylcarbamate

InChI

InChI=1S/C23H25NO6/c1-6-24(7-2)23(26)29-16-9-11-18-17(13-16)14(3)21(22(25)30-18)15-8-10-19(27-4)20(12-15)28-5/h8-13H,6-7H2,1-5H3

InChI Key

KVYBLMOERCZYJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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